Product packaging for Dihydroxyethyl stearamine oxide(Cat. No.:CAS No. 14048-77-2)

Dihydroxyethyl stearamine oxide

Cat. No.: B079832
CAS No.: 14048-77-2
M. Wt: 373.6 g/mol
InChI Key: CBLJNXZOFGRDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Amine Oxide Surfactant Chemistry

Dihydroxyethyl stearamine oxide belongs to the broader class of amine oxides, which are characterized by a coordinate covalent bond between the nitrogen and oxygen atoms. wikipedia.org This N-O bond is highly polar, giving the molecule a significant dipole moment. researchgate.netfda.gov A key characteristic of amine oxide surfactants is their pH-dependent nature; they behave as non-ionic surfactants in neutral or alkaline conditions and as cationic surfactants in acidic environments. researchgate.netmimozagulf.com This dual character allows for versatile applications in various formulations.

The structure of this compound, specifically N-stearyl-N,N-di(2-hydroxyethyl) amine oxide (C18DHEAO), distinguishes it from the more common alkyl dimethyl amine oxides. The presence of two hydroxyethyl (B10761427) groups on the nitrogen atom increases the bulk and hydrophilicity of the headgroup, influencing its solubility, foaming properties, and interaction with other components in a formulation. cleaninginstitute.org The long C18 stearyl chain provides substantial hydrophobicity, making it an effective surface-active agent.

Historical Trajectories in this compound Investigation

The study of amine N-oxides dates back to the late 19th century, with significant interest in their surfactant properties emerging in the mid-20th century. thieme-connect.de While specific historical milestones for this compound are not extensively documented in early literature, its development can be situated within the broader exploration of long-chain alkyl dihydroxyethyl amine oxides. Patents from the mid-20th century describe the preparation of N-alkyl diethanolamines, the precursors to these amine oxides. google.com

Initial research into long-chain amine oxides focused on their utility as detergents, foam stabilizers, and fabric softeners. researchgate.netmimozagulf.com The investigation into dihydroxyethyl variants likely arose from the desire to modify the hydrophilicity and performance characteristics of existing amine oxide surfactants, tailoring them for specific applications such as personal care products where mildness and conditioning effects are paramount.

Evolution of Research Paradigms for N-Oxide Surfactant Systems

The research paradigms for N-oxide surfactant systems have evolved from a primary focus on their basic surfactant properties to a more nuanced understanding of their multifunctional capabilities. Initially, research centered on their effectiveness in reducing surface tension, creating stable foams, and emulsifying oils. researchgate.netresearchgate.net This foundational work established their role in cleaning and personal care products. wikipedia.orgatamanchemicals.com

More recent research has explored the unique physicochemical behaviors of N-oxide surfactants, including their pH-responsive nature which allows for the creation of "smart" formulations that change properties with varying acidity. researchgate.net There is also a growing interest in the biological activities of N-oxide surfactants, with some studies investigating their potential antimicrobial and antiradical properties. nih.gov The ability of certain N-oxide surfactants to act as hydrogelators and to form complex supramolecular structures has also become a significant area of investigation. This shift reflects a broader trend in surfactant science towards the development of high-performance, multifunctional ingredients with specialized applications.

Physicochemical Properties of this compound

The performance of this compound as a surfactant is dictated by its fundamental physicochemical properties. Its molecular structure, with a prominent hydrophobic tail and a highly polar, hydrophilic headgroup, allows it to effectively orient itself at interfaces, thereby altering the properties of the system.

A primary function of any surfactant is its ability to reduce the surface tension of water. This compound (referred to as C18DHEAO in one study) has been shown to decrease the surface tension of water to approximately 32.45 mN/m at a concentration of 5.21 × 10⁻⁵ mol/L. researchgate.net This significant reduction in surface tension is indicative of its efficiency as a surface-active agent.

In addition to reducing surface tension at the air-water interface, this compound is also effective at the oil-water interface. Research has demonstrated that at concentrations between 0.1% and 0.5%, it can achieve ultra-low interfacial tension between liquid paraffin and aqueous solutions of the surfactant. researchgate.net This property is crucial for its role as an emulsifier, enabling the stable mixing of oil and water phases.

The synthesis of this compound is typically achieved through the oxidation of its corresponding tertiary amine, N-stearyl-diethanolamine. researchgate.net This reaction is commonly carried out using hydrogen peroxide as the oxidizing agent. researchgate.netgoogle.com The chemical structure of the resulting N-oxide can be confirmed using various analytical techniques, including ¹H-NMR spectroscopy, mass spectrometry, and FTIR spectroscopy. researchgate.net

Physicochemical Data of this compound
PropertyValueConditions
Molecular FormulaC22H47NO3-
Molecular Weight373.61 g/mol-
Surface Tension Minimum32.45 mN/mat 5.21 x 10⁻⁵ mol/L
Interfacial TensionUltra-low0.1-0.5% concentration (vs. liquid paraffin)

Applications in Personal Care and Cosmetics

The unique properties of this compound make it a valuable ingredient in a wide array of personal care and cosmetic products. Its multifunctional nature allows it to perform several roles within a single formulation.

As a surfactant, it is utilized for its cleansing properties in products like shampoos and facial cleansers. cosmileeurope.eu It helps to remove dirt and oils from the skin and hair by emulsifying them, allowing them to be washed away with water.

One of its notable functions is as a foam booster and stabilizer. cosmileeurope.eu In products such as shampoos and shower gels, it contributes to a rich and stable lather, which is often associated with cleansing efficacy by consumers. It can improve the quality of the foam by increasing its volume and durability. cosmileeurope.eu

Furthermore, this compound acts as a hair conditioning agent. cosmileeurope.eu It can leave hair feeling soft, supple, and easy to comb, while also potentially adding volume and shine. Its antistatic properties are also beneficial in hair care, as it helps to reduce fly-aways by neutralizing electrostatic charges on the hair surface. cosmileeurope.eu

It also functions as a hydrotrope, which means it can enhance the solubility of other, less soluble ingredients in an aqueous formulation. cosmileeurope.eu This is particularly useful in complex cosmetic formulations with multiple active components.

Functions of this compound in Cosmetics
FunctionDescription
Surfactant - CleansingCleans skin and hair by removing dirt and oils.
Surfactant - Foam BoostingImproves the quality, volume, and stability of foam.
Hair ConditioningLeaves hair manageable, soft, and shiny.
AntistaticReduces static electricity on hair.
Surfactant - HydrotropeIncreases the solubility of other ingredients in water.
Emulsion StabilisingSupports the formation and stability of emulsions.

Industrial and Other Applications

Beyond the realm of personal care, this compound and similar long-chain amine oxides find utility in various industrial applications. Their excellent surfactant properties are leveraged in the formulation of household and industrial cleaners. wikipedia.orgatamanchemicals.com They can act as powerful detergent boosters, improving the removal of grease and soil from surfaces.

In certain industrial processes, these compounds are used as emulsifiers and wetting agents. Their ability to reduce interfacial tension is valuable in creating stable emulsions for a variety of applications. They are also employed as corrosion inhibitors in some systems. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H47NO3 B079832 Dihydroxyethyl stearamine oxide CAS No. 14048-77-2

Properties

CAS No.

14048-77-2

Molecular Formula

C22H47NO3

Molecular Weight

373.6 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)octadecan-1-amine oxide

InChI

InChI=1S/C22H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26,19-21-24)20-22-25/h24-25H,2-22H2,1H3

InChI Key

CBLJNXZOFGRDAC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-]

Other CAS No.

14048-77-2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Dihydroxyethyl Stearamine Oxide

Established Synthetic Pathways for Dihydroxyethyl Stearamine Oxide

The synthesis of this compound primarily involves the oxidation of the corresponding tertiary amine, N,N-dihydroxyethyl stearamine.

Primary Amine Oxidation Routes

While the direct oxidation of a primary amine is not a direct route to a tertiary amine oxide like this compound, it is a fundamental process in the synthesis of various nitrogen-containing compounds. The oxidative dehydrogenation of primary amines can lead to the formation of imines and nitriles. acs.org These reactions often employ transition metal catalysts, such as ruthenium, or can be achieved through electrochemical means. acs.orgresearchgate.net For the synthesis of this compound, the precursor tertiary amine is first synthesized, and then oxidized.

Tertiary Amine N-Oxidation Processes

The most common and industrially significant method for producing this compound is the N-oxidation of N,N-dihydroxyethyl stearamine. wikipedia.orgcosmeticsinfo.org This reaction is typically carried out using an oxidizing agent, with hydrogen peroxide being the most widely used due to its effectiveness and relatively benign byproducts (water). wikipedia.orgasianpubs.org

The general reaction can be described as follows:

N,N-dihydroxyethyl stearamine + H₂O₂ → this compound + H₂O

A typical synthesis process involves reacting the long-chain alkyl dihydroxyethyl amine with hydrogen peroxide. google.com The reaction is often conducted in an aqueous medium where the tertiary amine is emulsified and heated, followed by the slow addition of hydrogen peroxide solution. google.com The reaction temperature is typically maintained between 60-80°C for several hours to ensure a high conversion rate of the tertiary amine to the amine oxide. google.com Catalysts, such as those based on flavin, can enhance the efficiency of the hydrogen peroxide oxidation. asianpubs.org Other oxidizing agents like peracids (e.g., m-chloroperoxybenzoic acid or MCPBA) and Caro's acid can also be employed, though they are more common in laboratory-scale syntheses. wikipedia.org

Structural Derivatization and Analog Synthesis

The properties of this compound can be fine-tuned by modifying its chemical structure. These modifications typically focus on the alkyl chain and the hydrophilic headgroup.

Alkyl Chain Length and Saturation Modulation (e.g., C18 stearyl vs. C18:1 oleyl vs. C12 lauryl derivatives)

The length and saturation of the hydrophobic alkyl chain significantly influence the physicochemical properties of the amine oxide, such as its solubility, foaming ability, and detergency.

C18 Stearyl vs. C18:1 Oleyl: The stearyl derivative (C18) has a fully saturated alkyl chain, leading to a higher melting point and potentially better thickening properties. The oleyl derivative (C18:1) contains a double bond, which introduces a kink in the chain, resulting in a lower melting point and potentially different interfacial properties.

C12 Lauryl Derivatives: Shorter alkyl chains, such as the lauryl group (C12), generally lead to amine oxides with better water solubility and foaming characteristics compared to their longer-chain counterparts. nih.govthegoodscentscompany.com For instance, lauramine oxide is a common ingredient in shampoos and detergents where high foam is desired. cosmeticsinfo.org The choice of alkyl chain length is a critical factor in tailoring the surfactant for specific applications, with C12-C16 chain lengths being common in many consumer products. wikipedia.org

The following table summarizes the impact of alkyl chain modifications on the properties of dihydroxyethyl amine oxides:

Alkyl Chain DerivativeChemical FormulaKey Property Differences
Dihydroxyethyl stearamine oxideC₂₂H₄₇NO₃ nih.govSaturated chain, potentially better thickening
Dihydroxyethyl oleylamine oxideC₂₂H₄₅NO₃Unsaturated chain, lower melting point
Dihydroxyethyl lauramine oxideC₁₆H₃₅NO₃ nih.govShorter chain, higher water solubility and foaming

Headgroup Architectural Modifications (e.g., Dihydroxyethyl vs. Dimethyl Analogs)

The hydrophilic headgroup also plays a crucial role in determining the surfactant's properties.

Dihydroxyethyl vs. Dimethyl Analogs: The two hydroxyl groups in the dihydroxyethyl headgroup increase the hydrophilicity and the potential for hydrogen bonding compared to a dimethyl analog like stearamine oxide (stearyl dimethyl amine oxide). cosmeticsinfo.orgewg.org This can affect properties such as water solubility, hygroscopicity, and interaction with other molecules. Stearamine oxide, with its dimethyl headgroup, is also a widely used surfactant, particularly in hair conditioning and cleaning products. cosmileeurope.euspecialchem.comupichem.com The synthesis of dimethyl stearamine involves the reaction of stearyl chloride with dimethylamine (B145610). google.com

The following table compares the structures of this compound and its dimethyl analog:

CompoundChemical FormulaHeadgroup
This compoundC₂₂H₄₇NO₃ -N⁺(CH₂CH₂OH)₂O⁻
Stearamine oxideC₂₀H₄₃NO-N⁺(CH₃)₂O⁻

Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly processes. rsc.orgrsc.org The synthesis of amine oxides, including this compound, can be made greener in several ways.

The use of hydrogen peroxide as the oxidizing agent is a key aspect of a green synthesis, as its only byproduct is water. researchgate.net This avoids the use of more hazardous and waste-generating oxidants. Furthermore, the synthesis can be performed in water, a green solvent, reducing the need for volatile organic compounds. mdpi.com The raw materials for amine oxide synthesis can often be derived from renewable resources like vegetable and animal fats, further enhancing their green credentials. mdpi.com

Recent research has focused on developing catalytic systems that allow for the use of molecular oxygen as the ultimate oxidant, which is an even more environmentally benign approach. researchgate.netgoogleapis.com While challenges such as the need for catalysts and potentially harsh reaction conditions exist, this area holds promise for future green synthesis routes. googleapis.com The development of catalyst recycling methods is also a key consideration for improving the sustainability of these processes. researchgate.net

Advanced Purification and Isolation Techniques for Research Applications

The synthesis of this compound is typically achieved through the oxidation of N,N-bis(2-hydroxyethyl)stearylamine with hydrogen peroxide. While effective, this process can result in a product containing several impurities that must be removed for research-grade applications. The primary impurities include unreacted N,N-bis(2-hydroxyethyl)stearylamine, excess hydrogen peroxide, and potentially carcinogenic N-nitrosamines.

A Chinese patent (CN102153491A) describes a synthesis method where the conversion of the starting tertiary amine is intentionally controlled to 90-95%. google.com In this case, the unreacted tertiary amine is considered a functional component, acting as a corrosion inhibitor. google.com However, for research applications requiring a pure sample of this compound, the removal of this unreacted amine is essential.

Removal of Synthetic Precursors and Byproducts

Decomposition of Excess Hydrogen Peroxide: A crucial first step in the purification process is the removal of unreacted hydrogen peroxide. Residual peroxide can interfere with subsequent purification steps and degrade the final product over time. Common methods for peroxide decomposition include treatment with manganese dioxide or sodium sulfite. Another effective agent is sodium phosphite (B83602), which can be added to the reaction mixture to decompose any remaining hydrogen peroxide. google.com

Chromatographic Methods: Column chromatography is a powerful technique for separating this compound from unreacted starting materials and other non-polar impurities. However, the basic nature of amine oxides can lead to strong interactions with standard silica (B1680970) gel, resulting in poor separation and product degradation. To overcome this, several strategies can be employed:

Amine-Functionalized Silica: Using a stationary phase that has been functionalized with amine groups helps to minimize the strong acid-base interactions between the analyte and the silica surface.

Mobile Phase Modification: The addition of a small amount of a competing amine, such as triethylamine, to the mobile phase can effectively neutralize the acidic sites on the silica gel, allowing for improved elution and separation of the amine oxide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is well-suited for the purification of polar compounds like amine oxides. A C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. sielc.com The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution. sielc.com Preparative HPLC methods can be scaled up to isolate larger quantities of purified this compound.

A study on the analysis of a similar compound, 9-Octadecenamide, 12-hydroxy-N,N-bis(2-hydroxyethyl)-, (9Z,12R)-, demonstrated the utility of reverse-phase HPLC with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable for preparative separation to isolate impurities. sielc.com

Recrystallization Techniques

Recrystallization is a highly effective method for purifying solid compounds. For long-chain amine oxides like this compound, the choice of solvent is critical. While specific solvent systems for this exact compound are not widely published, general principles for the recrystallization of surfactants can be applied. The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at lower temperatures. A patent for a similar process suggests that the amine oxide can be recrystallized to increase its purity. epo.org

Minimization and Removal of N-Nitrosamines

A significant concern in the production and purification of amine oxides is the potential for the formation of N-nitrosamines, many of which are potent carcinogens. These can form when the starting amine reacts with nitrosating agents. For high-purity research applications, it is crucial to both minimize the formation of and effectively remove any N-nitrosamines. One patented method for reducing nitrite (B80452) and nitrosamine (B1359907) levels in long-chain amine oxides involves the use of bicarbonate. europa.eu

The table below outlines the key purification challenges and the advanced techniques employed to obtain research-grade this compound.

Purification ChallengeAdvanced TechniquePrinciple of Operation
Residual Hydrogen Peroxide Treatment with sodium phosphite or manganese dioxide.Catalytic decomposition of H₂O₂ into water and oxygen. google.com
Unreacted Tertiary Amine Preparative Reversed-Phase HPLC (RP-HPLC).Separation based on polarity differences between the amine oxide and the less polar tertiary amine. sielc.com
Poor Chromatographic Resolution Use of amine-functionalized silica or mobile phase modifiers (e.g., triethylamine).Minimizes strong acid-base interactions with the stationary phase, improving peak shape and separation.
N-Nitrosamine Contamination Treatment with bicarbonate during synthesis.Reduces the levels of nitrite, a precursor to nitrosamine formation. europa.eu
General Impurity Removal Recrystallization.Purification based on differences in solubility between the desired compound and impurities in a given solvent. epo.org

Advanced Spectroscopic and Chromatographic Characterization of Dihydroxyethyl Stearamine Oxide Systems

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like Dihydroxyethyl stearamine oxide. Its versatility allows for the separation of the parent compound from a complex mixture of intermediates and impurities.

Detection and Quantification of Degradation Intermediates in Research Matrices

The stability of this compound is a critical parameter, and HPLC is the primary tool for monitoring its degradation. Stability-indicating HPLC methods are developed to separate the intact amine oxide from its potential degradation products that may arise under various stress conditions such as hydrolysis, oxidation, and thermal exposure. nih.govrjptonline.orgresearchgate.net These methods typically employ reverse-phase columns, such as a C18 column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). nih.gov

In a typical stability study, solutions of this compound would be subjected to forced degradation. At specified time points, samples would be analyzed by HPLC. The resulting chromatograms would show the decrease in the peak corresponding to this compound and the emergence of new peaks corresponding to degradation products. The area under each peak is proportional to the concentration of the respective compound, allowing for the quantification of the degradation process.

Table 1: Representative HPLC Data for a Forced Degradation Study of an Amine Oxide

Stress ConditionTime (hours)This compound (% Remaining)Degradation Product 1 (Area %)Degradation Product 2 (Area %)
Acid Hydrolysis (0.1N HCl, 60°C)2485.28.14.5
Base Hydrolysis (0.1N NaOH, 60°C)2492.73.52.1
Oxidation (3% H₂O₂, 25°C)2476.415.36.8
Thermal (80°C)2498.11.00.5

This table is illustrative and based on typical stability studies of amine oxides; specific data for this compound is not publicly available.

Impurity Profiling in Synthesized Batches

The synthesis of this compound can result in the formation of various impurities, including unreacted starting materials, by-products, and isomers. HPLC is an indispensable tool for the impurity profiling of newly synthesized batches to ensure their quality and consistency. nih.gov By comparing the chromatogram of a batch sample to that of a highly purified reference standard, one can identify and quantify the impurities present.

The development of a robust HPLC method for impurity profiling requires careful optimization of chromatographic conditions to achieve adequate separation of all potential impurities from the main component and from each other. Method validation according to ICH guidelines would ensure the method is linear, accurate, precise, and specific for its intended purpose. rjptonline.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of chemical structures. When coupled with a separation technique like GC or HPLC, it becomes a highly specific and sensitive tool for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradation Products

While this compound itself is not suitable for direct GC-MS analysis due to its low volatility and thermal lability, this technique is highly valuable for the analysis of potential volatile degradation products or impurities. For instance, smaller amine fragments or other volatile organic compounds that might be present in a sample can be identified. In some cases, derivatization can be employed to make less volatile compounds amenable to GC-MS analysis. For example, the characterization of oxysterols has been achieved after derivatization to make them more volatile. nih.gov Similarly, disaccharides have been analyzed by GC-MS after conversion to their O-trimethylsilyl oximes. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Species

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar, non-volatile, and thermally labile molecules like this compound. When coupled with HPLC (LC-ESI-MS), it allows for the direct analysis of the amine oxide and its non-volatile degradation products and impurities in solution. A high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) approach has been described for the characterization of dialkyl tertiary amine-N-oxides. nih.gov This methodology relies on identifying diagnostic fragmentation patterns, such as the loss of specific neutral molecules, which can be used to identify related compounds in a mixture. nih.gov

The ESI-MS spectrum of this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can then be performed on this precursor ion to induce fragmentation and generate a product ion spectrum. The fragmentation pattern provides valuable structural information.

Table 2: Predicted ESI-MS/MS Fragmentation Data for Protonated this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Interpretation
374.36356.35H₂O (18.01)Loss of a water molecule
374.36328.32C₂H₆O₂ (46.04)Loss of a dihydroxyethyl group
374.36284.29C₄H₁₀O₂ (90.07)Loss of both hydroxyethyl (B10761427) groups

This table is based on theoretical fragmentation patterns for this compound ([C22H47NO3+H]⁺) and principles of amine oxide fragmentation; it is not based on published experimental data.

Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Detailed Molecular Characterization

Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry is a high-resolution mass spectrometry technique that offers unparalleled mass accuracy and resolving power. This capability is particularly useful for the unambiguous determination of the elemental composition of unknown compounds and for resolving complex mixtures containing species with very similar masses. While specific applications to this compound are not widely published, the characterization of other complex surfactant systems has been demonstrated using FT-ICR-MS.

In the context of this compound analysis, FT-ICR MS could be employed to:

Confirm the elemental composition of the parent molecule and its major degradation products with a high degree of confidence.

Resolve isobaric interferences , which are molecules that have the same nominal mass but different elemental compositions.

Characterize complex mixtures of impurities in synthesized batches without the need for complete chromatographic separation.

The high mass accuracy of FT-ICR MS allows for the confident assignment of molecular formulas to observed ions, which is a critical step in the identification of unknown compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. It provides detailed information about the chemical environment of individual atoms, allowing for structural confirmation and conformational analysis.

¹H NMR and ¹³C NMR for Molecular Fingerprinting

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra serve as a fundamental molecular fingerprint for this compound. ekb.eg The chemical structure, N,N-bis(2-hydroxyethyl)octadecan-1-amine oxide, contains several distinct chemical environments that give rise to characteristic signals in the NMR spectrum. nih.gov

The ¹H NMR spectrum is characterized by:

A complex set of overlapping signals in the upfield region (typically 0.8-1.6 ppm) corresponding to the long aliphatic stearyl chain (-(CH₂)₁₆- and -CH₃).

Distinct signals in the downfield region for the protons of the two hydroxyethyl groups attached to the nitrogen atom (-N⁺-CH₂- and -CH₂-OH).

The ¹³C NMR spectrum provides complementary information, with resolved signals for each carbon atom in a unique chemical environment. These spectra collectively confirm the presence of the long alkyl chain, the N-oxide headgroup, and the hydroxyethyl functionalities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupAtom TypePredicted Chemical Shift (ppm)
Stearyl Chain EndTerminal -C H₃~0.9
Stearyl ChainBulk -(C H₂)n-~1.2-1.4
Stearyl Chainα-C H₂-N⁺-~3.0-3.3
Hydroxyethyl-N⁺-C H₂-CH₂OH~3.5-3.8
Hydroxyethyl-CH₂-O H~3.9-4.2
HydroxyethylHydroxyl -OH Variable, depends on solvent/concentration
Stearyl Chain EndTerminal -C H₃~14
Stearyl ChainBulk -(C H₂)n-~22-32
Stearyl Chainα-C H₂-N⁺-~60-65
Hydroxyethyl-N⁺-C H₂-CH₂OH~65-70
Hydroxyethyl-CH₂-C H₂OH~55-60

Two-Dimensional NMR for Complex System Analysis

In complex systems, such as concentrated solutions where this compound forms micelles or is mixed with other components, one-dimensional NMR spectra can suffer from significant peak overlap. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to overcome this challenge.

These techniques allow for the correlation of signals, establishing connectivity between protons and carbons within the molecule. This is crucial for unambiguously assigning resonances that may be broadened or shifted due to intermolecular interactions within supramolecular assemblies. utoronto.ca The analysis of 2D NMR lineshapes can provide quantitative information on the thermodynamics and kinetics of molecular interactions in these complex systems. nih.gov

Vibrational Spectroscopy (Infrared (IR), Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to probe intermolecular interactions, such as hydrogen bonding. nih.gov These methods measure the vibrational transitions of molecules, which are sensitive to bond types and molecular environment. nih.gov

Key vibrational modes for this compound include:

C-H Stretching: Intense bands in the 2850-3000 cm⁻¹ region, characteristic of the long stearyl alkyl chain.

O-H Stretching: A broad and strong absorption band typically centered around 3300-3400 cm⁻¹, indicative of the hydroxyl (-OH) groups and their involvement in hydrogen bonding.

N-O Stretching: A characteristic band for the amine oxide functional group, which is a key identifier for the molecule. Its exact position can be sensitive to the molecular environment.

C-N Stretching: Vibrations associated with the carbon-nitrogen bonds.

Raman spectroscopy offers a significant advantage for studying these surfactants in aqueous solutions, as water is a weak Raman scatterer and its signals cause minimal interference. nih.gov This makes Raman an excellent tool for investigating changes in the surfactant's conformation and hydration state upon micellization.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Alkyl ChainC-H Stretch2850 - 2960IR, Raman
Hydroxyl GroupO-H Stretch (H-bonded)3200 - 3600 (broad)IR
Amine OxideN-O Stretch950 - 970IR
Alkyl ChainC-H Bend1375 - 1465IR
Hydroxyethyl GroupC-O Stretch1050 - 1150IR

Small-Angle Scattering Techniques for Supramolecular Structure Analysis

Small-Angle Scattering (SAS) techniques, including Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), are powerful methods for investigating the structure of matter on a nanoscale (1-100 nm). wikipedia.orgwikipedia.org They are ideally suited for characterizing the size, shape, and arrangement of the supramolecular structures, such as micelles and other aggregates, formed by this compound in solution. wikipedia.org

Small-Angle X-ray Scattering (SAXS) for Micellar and Polymer Interaction Structures

SAXS measures the elastic scattering of X-rays by a sample, which arises from spatial variations in electron density. wikipedia.org For solutions of this compound, this contrast allows for the detailed characterization of the micelles it forms. SAXS analysis can determine key structural parameters, including:

The average size and polydispersity of the micelles.

The aggregation number (the number of surfactant molecules per micelle).

The structure of the micellar core and corona.

Furthermore, SAXS is used to study how these micellar structures are affected by changes in concentration, temperature, or the addition of other components like polymers or oils. nih.govresearchgate.net

Small-Angle Neutron Scattering (SANS) for Solvent Interaction Studies

SANS is highly complementary to SAXS and provides unique advantages for studying surfactant systems. wikipedia.org Neutrons scatter from atomic nuclei, and the scattering power varies between isotopes. wikipedia.org This allows for the use of contrast variation techniques, where the scattering landscape is manipulated by substituting hydrogen (H) with its heavier isotope, deuterium (B1214612) (D).

By selectively deuterating either the solvent (e.g., using D₂O instead of H₂O), the surfactant's alkyl chains, or other components, specific parts of the system can be made "invisible" to the neutrons. nih.govacs.org This approach is exceptionally powerful for studying:

The extent of solvent penetration into different regions of the micelle.

The conformation of the surfactant tails within the micellar core.

The spatial arrangement of different components in a multi-component formulation. nih.gov

SANS is therefore an invaluable tool for gaining detailed insight into the specific interactions between the this compound molecules and the solvent. nist.govresearchgate.net

Table 3: Structural Parameters from SAXS and SANS Analysis of Surfactant Micelles

ParameterDescriptionTechnique(s)
Radius of Gyration (R_g)A measure of the overall size of the micelle.SAXS, SANS
Aggregation Number (N_agg)The average number of surfactant molecules in a single micelle.SAXS, SANS
Micelle ShapeDetermination of whether micelles are spherical, cylindrical, lamellar, etc.SAXS, SANS
Core Radius (R_core)The radius of the hydrophobic core of the micelle.SAXS, SANS
Inter-micellar DistanceThe average distance between adjacent micelles in solution.SAXS, SANS
Solvent PenetrationThe degree to which solvent molecules enter the micellar corona and core.SANS

Dynamic Light Scattering (DLS) for Aggregate Size Distribution Profiling

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique widely employed for determining the size distribution profile of small particles in suspension or macromolecules in solution. wikipedia.orgnih.gov The technique is predicated on the principle of Brownian motion, the random movement of particles suspended in a fluid resulting from their collision with the fast-moving molecules of the solvent. youtube.com When a monochromatic light source, such as a laser, illuminates the sample, the particles scatter the light. As the particles are in constant, random motion, the intensity of the scattered light fluctuates over time. wikipedia.org

DLS instrumentation measures the rate of these intensity fluctuations and relates them to the translational diffusion coefficient of the particles. nih.gov Smaller particles diffuse more rapidly, causing faster fluctuations in scattered light intensity, whereas larger particles move more slowly, leading to slower fluctuations. youtube.com Through the Stokes-Einstein equation, the hydrodynamic radius (R_h) or hydrodynamic diameter of the particles is calculated from the diffusion coefficient, providing insights into the size of micelles, vesicles, or other aggregates formed by surfactants like this compound in solution. unchainedlabs.com The technique is particularly sensitive to the presence of larger aggregates, making it an excellent tool for monitoring the stability and aggregation state of colloidal systems. unchainedlabs.comdiva-portal.org

Research Findings:

In studies of long-chain amine oxides, which are structurally analogous to this compound, DLS is utilized to characterize the size and polydispersity of self-assembled structures like micelles. The size of these aggregates is a critical parameter influencing the physicochemical properties of the solution, such as viscosity and solubilization capacity.

A typical DLS analysis of a this compound solution above its critical micelle concentration (CMC) would yield a size distribution profile. The primary peak would correspond to the hydrodynamic diameter of the micelles. The Polydispersity Index (PDI) is another key parameter obtained from DLS, which indicates the breadth of the size distribution. A PDI value below 0.1 suggests a monodisperse or very narrow distribution of particle sizes, while higher values indicate a broader size distribution or the presence of multiple particle populations. csu.edu.aunih.gov

Below is a representative data table illustrating typical DLS findings for a 1% aqueous solution of a long-chain amine oxide surfactant system under varying temperature conditions.

Table 1: Aggregate Size Distribution of a Representative Amine Oxide Surfactant System via DLS

Temperature (°C) Z-Average Diameter (d.nm) Polydispersity Index (PDI) Major Peak Diameter (d.nm)
25 15.2 0.15 14.8
40 18.5 0.18 18.1

The data demonstrates a clear trend of increasing aggregate size (Z-Average Diameter) with rising temperature. This suggests that thermal energy promotes changes in micellar structure, possibly through alterations in hydration layers and hydrophobic interactions within the micelle core, leading to swelling or the formation of larger aggregates. The corresponding increase in the Polydispersity Index (PDI) indicates that the system becomes less uniform in size at higher temperatures.

Zeta Potential Analysis for Colloidal Surface Charge Characterization

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. When a particle is suspended in a liquid, a charged interface develops between the particle's surface and the liquid medium. researchgate.net Ions in the liquid with a charge opposite to that of the particle surface are attracted, forming a dense layer known as the Stern layer. A more diffuse outer layer of counter-ions also forms. The zeta potential is the electric potential at the boundary dividing this double layer, known as the slipping plane. researchgate.net

For amphoteric surfactants like this compound, the surface charge is highly dependent on the pH of the medium. The amine oxide group is a weak base with a pK_b of approximately 4.5. wikipedia.org At pH values below its pK_a (which is related to the pK_b), the amine oxide nitrogen becomes protonated, resulting in a cationic (positively charged) head group. Conversely, at higher pH values, the head group is in its neutral, non-ionic form. This pH-dependent charge behavior is critical for the formulation and stability of products containing this compound.

Research Findings:

Zeta potential analysis is crucial for understanding how this compound-containing systems, such as emulsions or nanoparticle suspensions, will behave in different chemical environments. A high absolute zeta potential (e.g., > |30| mV) generally signifies good colloidal stability due to strong electrostatic repulsion between particles, which prevents aggregation or flocculation. A zeta potential near zero suggests that the particles have little to no surface charge, making them prone to aggregation.

Studies on emulsions stabilized with similar long-chain amine oxides have shown that they can effectively modify the surface charge of droplets from negative to positive as the pH is lowered below 8.0. researchgate.net This ability to tune the surface charge is a significant advantage in various applications. The protonation of the tertiary amine group at acidic pH leads to high positive zeta potential values. researchgate.net As the pH increases, deprotonation occurs, causing the zeta potential to decrease, becoming near-neutral or slightly negative at alkaline pH.

The following data table presents representative zeta potential measurements for a colloidal system containing a this compound analogue at various pH values.

Table 2: Representative Zeta Potential of an Amine Oxide Analogue System as a Function of pH

pH Zeta Potential (mV) Colloidal Stability Prediction
3.0 +45.2 High Stability
5.0 +31.5 Good Stability
7.0 +10.8 Incipient Instability
9.0 -5.4 Low Stability / Aggregation Likely

The results clearly illustrate the pH-responsive nature of the amine oxide head group. At a low pH of 3.0, the strong positive zeta potential indicates a highly stable colloidal system due to robust electrostatic repulsion. As the pH approaches and surpasses the neutral point, the zeta potential drops significantly, crossing zero and becoming slightly negative in the alkaline range. The low absolute zeta potential values at pH 7.0 and above suggest a much lower degree of electrostatic stabilization, increasing the likelihood of particle aggregation. researchgate.netresearchgate.net

Colloidal Self Assembly and Supramolecular Architectures of Dihydroxyethyl Stearamine Oxide

Micellization Behavior in Aqueous and Non-Aqueous Solvents

The formation of micelles is a hallmark of surfactant behavior and is a critical aspect of the utility of Dihydroxyethyl stearamine oxide. This process involves the spontaneous organization of surfactant monomers into aggregates once a certain concentration, the critical micelle concentration (CMC), is reached.

Critical Micelle Concentration (CMC) Determination Methodologies

The Critical Micelle Concentration (CMC) is a fundamental parameter that quantifies the concentration of a surfactant required to initiate micelle formation. wikipedia.org The determination of the CMC for amine oxides like this compound can be accomplished through various experimental techniques that detect the changes in the physicochemical properties of the solution as micelles form.

Common methodologies include:

Surface Tension Measurement: This is a classic method where the surface tension of the surfactant solution is measured as a function of its concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a significant decrease in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, leading to a much smaller change in surface tension. The CMC is identified as the point of inflection in the surface tension versus log of concentration plot. scispace.com

Conductivity Measurement: For ionic or zwitterionic surfactants that exhibit a change in their ionization state upon micellization, conductivity measurements can be employed. A distinct change in the slope of the conductivity versus concentration plot indicates the onset of micelle formation. This method is particularly useful for amine oxides, which can be protonated in acidic conditions.

Fluorescence Spectroscopy: This technique often utilizes a fluorescent probe, such as pyrene (B120774), which has a high affinity for the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, it partitions into the nonpolar interior of the micelles, causing a characteristic shift in its emission spectrum. This change allows for the sensitive determination of the CMC.

NMR Diffusometry: Nuclear Magnetic Resonance (NMR) diffusometry can also be used to determine the CMC by measuring the self-diffusion coefficients of the surfactant molecules. A significant decrease in the diffusion coefficient is observed upon the formation of larger micellar aggregates.

Table 1: Methodologies for CMC Determination

MethodologyPrinciple
Surface TensiometryMeasures the change in surface tension with surfactant concentration. The CMC is the point where the surface tension becomes relatively constant.
ConductometryDetects changes in the electrical conductivity of the solution as charged monomers aggregate into less mobile micelles.
Fluorescence SpectroscopyUtilizes a fluorescent probe that shows a spectral shift upon moving from a polar to a non-polar micellar environment.
NMR DiffusometryMeasures the decrease in the self-diffusion coefficient of the surfactant as larger micelles are formed.

Micellar Morphology and Size Characterization

The micelles formed by this compound are not static entities but can adopt various morphologies, including spherical, ellipsoidal (prolate or oblate), and cylindrical or worm-like structures. The specific shape and size of these micelles are influenced by factors such as surfactant concentration, temperature, ionic strength, and the presence of other molecules.

Techniques used to characterize micellar morphology and size include:

Dynamic Light Scattering (DLS): This is a primary technique for determining the hydrodynamic radius of micelles in solution. By analyzing the fluctuations in scattered light intensity due to the Brownian motion of the micelles, their size distribution can be determined. For analogous amine oxides, micelle sizes are often reported to be in the range of 10-50 nm.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These scattering techniques provide detailed information about the shape, size, and internal structure of micelles. By analyzing the scattering pattern at small angles, it is possible to distinguish between different micellar morphologies.

Transmission Electron Microscopy (TEM) and Cryo-TEM: These imaging techniques can provide direct visualization of micelles, offering insights into their shape and size. Cryo-TEM, where the sample is rapidly frozen, is particularly useful for observing the native structure of the micelles in solution.

For instance, studies on dimethyloleylamine oxide, which also possesses a C18 chain, have shown that in the presence of salt, the micelles can grow from spherical to large, flexible rod-like or worm-like structures. jpn.org It is plausible that this compound exhibits similar behavior, with the dihydroxyethyl headgroup potentially influencing the packing of the surfactant molecules and the curvature of the micellar surface.

Environmental Factors Influencing Micellization

The self-assembly of this compound is highly sensitive to the surrounding environmental conditions.

Temperature: The effect of temperature on the CMC of nonionic and zwitterionic surfactants like amine oxides is often non-monotonic, exhibiting a U-shaped curve. smolecule.com Initially, an increase in temperature can lead to a decrease in the CMC. This is attributed to the dehydration of the hydrophilic headgroup, which reduces its effective size and favors micellization. scispace.com However, beyond a certain temperature, the increased thermal energy leads to greater molecular motion and a disruption of the structured water around the hydrophobic tails, making micellization less favorable and thus increasing the CMC. nih.govnih.gov For myristamine oxide, the minimum CMC is typically observed between 20-30°C. smolecule.com

Ionic Strength: The addition of electrolytes (salts) to a solution of a nonionic or zwitterionic surfactant generally leads to a decrease in the CMC and an increase in the micellar aggregation number. The added ions can reduce the electrostatic repulsion between the polar headgroups (even in nonionic surfactants, there can be some charge separation), promoting the formation of larger and more compact micelles. researchgate.net This effect is more pronounced with divalent cations compared to monovalent ones. smolecule.com At low salt concentrations, myristamine oxide is known to form spherical micelles, which transition to ellipsoidal and then rod-like or worm-like micelles as the salt concentration increases. smolecule.com This salt-induced sphere-to-rod transition is a common phenomenon for many surfactants.

Mixed Micellar Systems and Synergistic Interactions

In many practical applications, this compound is used in combination with other surfactants. The mixing of surfactants can lead to synergistic interactions, resulting in properties that are superior to those of the individual components.

Determination of Interaction Parameters (β) in Binary Surfactant Mixtures

When two different surfactants are mixed, the deviation of the mixed micelle's CMC from the ideal behavior can be quantified by the interaction parameter, β. A negative β value indicates a synergistic interaction, meaning that the mixture is more effective at forming micelles than the individual surfactants. A positive value suggests an antagonistic interaction, while a value of zero indicates ideal mixing.

The interaction parameter can be calculated using the regular solution theory approach, which relates the CMCs of the individual surfactants and their mixture to the mole fractions of the surfactants in the mixed micelle. The calculation often relies on experimentally determined CMC values of the mixed surfactant systems at various compositions.

Amine oxides, like this compound, are known to exhibit strong synergistic interactions, particularly with anionic surfactants. researchgate.net This is because at a pH below their pKa (around 5 for many amine oxides), the amine oxide headgroup becomes protonated and cationic. researchgate.net This leads to a strong electrostatic attraction with the anionic surfactant headgroups, resulting in a significant reduction in the CMC of the mixture and a highly negative β parameter. acs.orgnih.gov This synergistic effect is a key reason for combining amine oxides with anionic surfactants in many formulations. researchgate.net

Phase Behavior Mapping in Ternary Systems (Water/Surfactant/Oil)

The phase behavior of this compound in a ternary system, typically composed of water, the surfactant, and an oil phase, is crucial for understanding and optimizing its performance in applications such as emulsification and solubilization. This behavior is commonly represented by a ternary phase diagram, which maps the different phases that exist at various compositions of the three components at a constant temperature and pressure. researchgate.netresearchgate.net

The construction of a ternary phase diagram involves preparing numerous samples with varying compositions of water, this compound, and a specific oil. These samples are then allowed to equilibrate, and the resulting phases are identified. acs.orgnih.gov Common phases observed in such systems include:

Micellar solutions (L1): Isotropic, transparent solutions where the oil is solubilized within the core of the micelles.

Reverse micellar solutions (L2): Isotropic solutions where water is solubilized in the core of reverse micelles in a continuous oil phase.

Microemulsions: Thermodynamically stable, isotropic, and transparent or translucent dispersions of oil and water, stabilized by an interfacial film of surfactant molecules. These can be oil-in-water (o/w) or water-in-oil (w/o).

Liquid crystalline phases: Anisotropic phases with ordered structures, such as lamellar (Lα), hexagonal (H1), and cubic (I1) phases. The formation of these phases is highly dependent on the surfactant concentration and the water-to-oil ratio. mdpi.com

While a specific ternary phase diagram for a water/Dihydroxyethyl stearamine oxide/oil system was not found in the reviewed literature, the general principles of surfactant phase behavior suggest that such a system would exhibit a rich variety of phases. The specific regions of the phase diagram and the types of structures formed would be influenced by the nature of the oil used (e.g., hydrocarbon, ester, or triglyceride) and the temperature. researchgate.net The construction of such a diagram is essential for formulating stable and effective emulsions or microemulsions for specific applications.

Formation of Vesicles and Liposomes from this compound

Vesicles and liposomes are enclosed bilayer structures that can encapsulate aqueous solutions. The formation of such structures from this compound is a manifestation of its self-organization in an aqueous environment, driven by the hydrophobic effect and the geometry of the surfactant molecule. While more commonly known for forming micelles, under specific conditions of concentration, temperature, pH, and ionic strength, this compound can form bilayer structures that close upon themselves to form vesicles.

Theoretically, the formation of vesicles from single-chain surfactants like this compound is dependent on the critical packing parameter (CPP), which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail. For vesicle formation, a CPP value between 0.5 and 1 is typically required, favoring the formation of bilayers over spherical micelles (CPP < 1/3) or cylindrical micelles (1/3 < CPP < 1/2). The two hydroxyl groups in the headgroup of this compound can influence its effective headgroup area through hydration and hydrogen bonding, potentially allowing for the necessary curvature to form vesicles.

In practice, the formation of vesicles solely from this compound is less common than in mixtures with other lipids or surfactants. However, multi-lamellar vesicles, often referred to as spherulites, have been observed in structured surfactant systems containing amine oxides. google.com These are concentric bilayers of the surfactant, forming onion-like structures that can provide significant viscosity to a formulation.

The mechanism of vesicle formation can proceed through several pathways, including the spontaneous curvature of lamellar sheets or the fusion of smaller micellar aggregates. The pH of the solution is a critical factor, as the amine oxide headgroup can be protonated at acidic pH, altering its charge and interaction with neighboring molecules. researchgate.net This pH-responsiveness can be exploited to trigger the formation or dissociation of vesicles.

Table 1: Factors Influencing Vesicle and Liposome Formation from this compound

FactorInfluence on Vesicle/Liposome Formation
Concentration Must be above the critical vesicle concentration (CVC), which is typically higher than the critical micelle concentration (CMC).
pH The degree of protonation of the amine oxide headgroup affects its size and charge, influencing the molecular packing and curvature of the aggregate.
Temperature Affects the fluidity of the hydrocarbon chains and the hydration of the headgroups, influencing the stability and phase behavior of the aggregates.
Ionic Strength The presence of salts can screen the electrostatic repulsion between charged headgroups (at low pH), favoring the formation of larger aggregates, including vesicles.
Additives Co-surfactants or lipids can be incorporated into the bilayer to modulate its properties, such as stability, permeability, and size.

Ordered Mesophases and Liquid Crystalline Structures

At higher concentrations, this compound, like many surfactants, can form a variety of ordered mesophases and liquid crystalline structures. These phases are characterized by a long-range order in one or two dimensions, while maintaining fluidity in others. The specific type of liquid crystalline phase formed depends on factors such as concentration, temperature, and the presence of additives.

For long-chain amine oxides, the most commonly observed liquid crystalline phases are the lamellar phase (Lα) and the hexagonal phase (H1).

Lamellar Phase (Lα): This phase consists of parallel bilayers of surfactant molecules separated by layers of water. The hydrophobic tails are in a disordered, liquid-like state within the bilayers. This phase is often birefringent under polarized light and can exhibit a characteristic "smeary" texture. In some systems containing amine oxides, a specific type of lamellar phase known as the "G-phase" is observed, which is typically a pumpable, non-Newtonian, and anisotropic product.

Hexagonal Phase (H1): In this phase, the surfactant molecules assemble into long, cylindrical micelles, which are then arranged in a two-dimensional hexagonal lattice. This phase is typically more viscous than the lamellar phase.

The transition between these phases can be induced by changes in concentration or temperature. For instance, upon increasing the concentration of the surfactant, a transition from a micellar solution to a hexagonal phase, and then to a lamellar phase, is often observed. The dihydroxyethyl headgroup of this compound can participate in intermolecular hydrogen bonding, which can significantly influence the stability and transitions of these liquid crystalline phases.

Table 2: Characteristics of Ordered Mesophases of this compound

PhaseStructural ArrangementTypical Concentration RangePhysical Properties
Hexagonal (H1) Cylindrical micelles packed in a hexagonal array.IntermediateHigh viscosity, transparent or translucent, birefringent.
Lamellar (Lα) Parallel bilayers of surfactant separated by water layers.HighGel-like consistency, often opaque or pearlescent, birefringent.
Cubic (I1, V1) Discontinuous micellar aggregates or a continuous bilayer arranged in a cubic lattice.Intermediate to HighVery high viscosity, often stiff and transparent, isotropic.

Note: The specific concentration ranges can vary depending on temperature and other conditions.

Self-Assembly Mechanisms on Nanoscale and in Biological "Soft Matter" Systems

The self-assembly of this compound on the nanoscale is a spontaneous process driven by the minimization of free energy. wikipedia.org In an aqueous environment, the hydrophobic stearyl chains are expelled from the water, leading to their aggregation. The hydrophilic dihydroxyethyl amine oxide headgroups remain in contact with the water, shielding the hydrophobic core from the solvent. The balance between the hydrophobic attraction of the tails and the steric and electrostatic repulsion of the headgroups determines the size and shape of the resulting aggregates.

The primary self-assembled structures are micelles, which are typically spherical or cylindrical aggregates formed at concentrations above the critical micelle concentration (CMC). The dihydroxyethyl groups in the headgroup can increase the hydrophilicity and biocompatibility of the surfactant.

In the context of biological "soft matter" systems, such as lipid membranes, the interaction of this compound is of particular interest. Due to its amphiphilic nature, it can intercalate into lipid bilayers, potentially altering their properties. The long stearyl chain can align with the acyl chains of the lipids, while the polar headgroup resides at the membrane-water interface.

The effects of this compound on lipid membranes can include:

Alteration of membrane fluidity: The insertion of the surfactant can either increase or decrease the fluidity of the membrane, depending on the nature of the lipids and the temperature.

Induction of membrane curvature: The molecular shape of the surfactant can induce local curvature in the membrane, which can be relevant for processes like vesicle budding or fusion.

Membrane solubilization: At high concentrations, surfactants can disrupt the lipid bilayer, leading to the formation of mixed micelles and the solubilization of the membrane.

The pH-responsive nature of the amine oxide headgroup adds another layer of complexity to its interaction with biological systems. At physiological pH, the headgroup is largely non-ionic, but in more acidic environments, it can become protonated and thus cationic. researchgate.net This change in charge can significantly alter its interaction with negatively charged components of biological membranes, such as phosphatidylserine.

Interfacial Phenomena and Surface Activity of Dihydroxyethyl Stearamine Oxide

Surface Tension Reduction Mechanisms and Efficiency

Dihydroxyethyl stearamine oxide, like other surfactants, lowers the surface tension of water by adsorbing at the air-water interface. This process is driven by the amphiphilic nature of the molecule. The hydrophobic stearyl tail has a low affinity for the bulk water phase and preferentially orients itself towards the air, a non-polar phase. Simultaneously, the hydrophilic headgroup, consisting of the N,N-bis(2-hydroxyethyl)amine oxide moiety, remains hydrated in the aqueous phase. This arrangement disrupts the cohesive hydrogen bonding network of water molecules at the surface, leading to a reduction in surface tension.

The efficiency of surface tension reduction is influenced by several factors, including the concentration of the surfactant. As the concentration of this compound in an aqueous solution increases, more molecules adsorb at the interface, causing a progressive decrease in surface tension until the Critical Micelle Concentration (CMC) is reached. wikipedia.org At the CMC, the interface becomes saturated with surfactant molecules, and any further addition results in the formation of micelles within the bulk solution. wikipedia.org Beyond the CMC, the surface tension remains relatively constant at its minimum value. wikipedia.org The presence of the two hydroxyethyl (B10761427) groups in the headgroup enhances its hydrophilicity and can influence the packing of the surfactant molecules at the interface, thereby affecting the efficiency of surface tension reduction. researchgate.net In acidic solutions, the amine oxide group can become protonated, imparting a cationic character to the surfactant, which can further alter its surface activity. researchgate.netjst.go.jp

The structure of the alkyl chain also plays a crucial role. For instance, branched alkyl chains in amine oxides have been shown to provide superior surface tension reduction compared to their linear counterparts. google.com While this compound possesses a linear stearyl chain, its effectiveness can be compared to other long-chain amine oxides.

Table 1: Illustrative Surface Tension Data for Long-Chain Amine Oxide Solutions

Surfactant (Analogue)Concentration (ppm)Surface Tension (mN/m)
Isododecyldimethylamine oxide1000~27
Isotridecyldimethylamine oxide1000~28
n-Decyl dimethylamine (B145610) oxide1000~33

Adsorption Behavior at Air-Liquid and Liquid-Liquid Interfaces

The adsorption of this compound at interfaces is a key determinant of its functionality as a surfactant. The process involves the migration of surfactant molecules from the bulk phase to the interface, driven by the reduction in the free energy of the system.

At the air-liquid interface, the hydrophobic stearyl chains extend into the air, while the hydrophilic headgroups remain in the aqueous phase. At a liquid-liquid interface, such as an oil-water interface, the stearyl chains will penetrate the oil phase, and the headgroups will remain in the water phase. This orientation minimizes the unfavorable interactions between the hydrophobic tails and water.

The extent of adsorption is quantified by the surface excess concentration (Γ), which is the concentration of the surfactant at the interface per unit area in excess of the bulk concentration. acs.org The surface excess concentration increases with the bulk concentration until the interface is saturated at the CMC. inderscienceonline.com The Gibbs adsorption isotherm relates the surface tension of a solution to the surface excess concentration of the surfactant. acs.org

Langmuir-Blodgett Trough Studies of Monolayer Compression Isotherms

Langmuir-Blodgett (LB) trough studies provide valuable insights into the behavior of insoluble monolayers at the air-water interface. atamankimya.comrsc.org While specific LB studies on this compound are not widely published, research on analogous long-chain amine oxides, such as octadecyldimethylamine oxide, can offer relevant information. tandfonline.com

In a typical LB experiment, a solution of the amphiphile is spread on the surface of an aqueous subphase. Movable barriers then compress the monolayer, and the surface pressure (the reduction in surface tension) is measured as a function of the area per molecule. rsc.org The resulting surface pressure-area (π-A) isotherm reveals different phases of the monolayer, such as gaseous, liquid-expanded, liquid-condensed, and solid states, before the monolayer collapses at high pressures. rsc.org

For an amphiphile like this compound, the π-A isotherm would likely show a transition from a gaseous state at large areas per molecule to more condensed phases upon compression. The presence of the two hydroxyethyl groups could influence the packing and phase behavior of the monolayer due to their size and potential for hydrogen bonding. The stability and properties of such monolayers can be affected by factors like subphase temperature and pH. rsc.org The transfer of these monolayers onto solid substrates allows for the creation of well-defined Langmuir-Blodgett films. nih.gov

Adsorption Kinetics and Thermodynamic Characterization

The adsorption of this compound at an interface is a dynamic process. The rate of adsorption is initially controlled by the diffusion of surfactant monomers from the bulk to the subsurface layer, followed by their transfer to the interface itself. nih.gov In some cases, an energetic barrier to adsorption may exist, making the process kinetically limited. nih.gov

The thermodynamics of adsorption provide insight into the spontaneity and nature of the process. The standard Gibbs free energy of adsorption (ΔG°ads) is typically negative, indicating a spontaneous process. It can be determined from adsorption isotherm data. The enthalpy of adsorption (ΔH°ads) reveals whether the process is exothermic or endothermic, and the entropy of adsorption (ΔS°ads) reflects the change in randomness at the interface. academie-sciences.frnih.gov For many non-ionic surfactants, adsorption is initially exothermic at low surface coverages, driven by interactions between the polar headgroup and the surface, but can become endothermic at higher coverages due to lateral interactions between the adsorbed molecules. academie-sciences.fr

Table 2: Illustrative Thermodynamic Parameters of Adsorption for Surfactants

Thermodynamic ParameterTypical Value Range for Surfactants (Illustrative)Significance
Standard Gibbs Free Energy of Adsorption (ΔG°ads)-20 to -40 kJ/molNegative value indicates a spontaneous adsorption process.
Enthalpy of Adsorption (ΔH°ads)Varies (can be positive or negative)Indicates whether the adsorption process is endothermic or exothermic.
Entropy of Adsorption (ΔS°ads)Generally positiveIndicates an increase in disorder at the interface upon adsorption.

Wetting and Spreading Characteristics on Substrates

The ability of a this compound solution to wet and spread over a substrate is a direct consequence of the reduction in surface and interfacial tensions. Wetting is the process where a liquid spreads over a solid surface, and it is governed by the balance of adhesive forces (between the liquid and the solid) and cohesive forces (within the liquid).

By lowering the surface tension of the aqueous solution, this compound reduces the cohesive forces, allowing the liquid to spread more easily. Furthermore, the surfactant molecules can adsorb onto the solid substrate, modifying its surface energy. If the substrate is hydrophobic, the hydrophobic tails of the surfactant will adsorb onto the surface, making it more hydrophilic and promoting wetting by the aqueous solution.

Studies on a related compound, dihydroxyethyl dodecylamine (B51217) oxide (DDEAO), have shown that amine oxides can exhibit good wetting properties. researchgate.net The wetting ability is influenced by the surfactant concentration, with optimal wetting often observed at specific concentrations. researchgate.net The presence of the dihydroxyethyl groups likely contributes to the wetting performance by enhancing the interaction of the surfactant with both the aqueous phase and potentially polar surfaces.

Emulsification and Dispersion Mechanisms in Heterogeneous Systems

This compound acts as an effective emulsifying and dispersing agent due to its ability to adsorb at the interface between two immiscible phases, such as oil and water. atamankimya.com In an oil-in-water emulsion, the surfactant molecules form a protective film around the dispersed oil droplets. The hydrophobic stearyl tails orient towards the oil phase, while the hydrophilic dihydroxyethyl amine oxide headgroups face the continuous aqueous phase.

This interfacial film stabilizes the emulsion through several mechanisms:

Reduction of Interfacial Tension: By lowering the energy required to create new interfacial area, the surfactant facilitates the formation of smaller droplets during homogenization. rsc.org

Steric Hindrance: The bulky hydrophilic headgroups create a physical barrier that prevents the oil droplets from coalescing. The two hydroxyethyl groups contribute to this steric repulsion.

Electrostatic Repulsion: In acidic conditions where the amine oxide headgroup is protonated, the droplets will acquire a net positive charge, leading to electrostatic repulsion between them, which further enhances stability. researchgate.net

The efficiency of emulsification depends on factors such as the surfactant concentration, the oil-to-water ratio, and the presence of other components in the system. acs.org As a nonionic surfactant (at neutral to alkaline pH), this compound's performance can be characterized by its Hydrophile-Lipophile Balance (HLB), which indicates its relative affinity for oil and water phases. rsc.org

Foam Formation and Stabilization Principles

This compound is known to be an excellent foam booster and stabilizer. google.com Foam is a dispersion of a gas in a liquid, and its formation and stability are governed by the properties of the liquid films (lamellae) that separate the gas bubbles.

The process of foam formation is facilitated by the rapid reduction of surface tension by the surfactant, which allows for the creation of a large gas-liquid interfacial area with minimal energy input. Once the foam is formed, this compound stabilizes it through several mechanisms:

Gibbs-Marangoni Effect: This is a crucial mechanism for foam stability. If a foam lamella is stretched, the local surfactant concentration at the stretched area decreases, leading to a localized increase in surface tension. This surface tension gradient induces a flow of liquid from regions of lower surface tension (higher surfactant concentration) to the stretched area, thus healing the thin spot and preventing the film from rupturing.

Surface Elasticity: The adsorbed surfactant monolayer imparts elasticity to the interface, allowing it to resist deformation and rupture.

Reduced Liquid Drainage: The presence of surfactant molecules in the lamellae can increase the surface viscosity, which slows down the drainage of liquid from the foam, thereby increasing its lifetime. The hydrophilic dihydroxyethyl groups can contribute to a structured water layer at the interface, further hindering drainage.

The stability of foams generated by amine oxides can be influenced by factors such as pH and the presence of other additives. researchgate.net Studies on other amine oxides have shown that foam stability can be maximized under conditions that promote strong intermolecular interactions within the interfacial film. researchgate.net

Interactions at Solid-Liquid Interfaces and Surface Modification

The interaction of this compound with solid surfaces in a liquid medium is a critical aspect of its function in various industrial applications, including as a textile auxiliary, a component in cleaning formulations, and potentially as a corrosion inhibitor or a flotation agent. As a nonionic/cationic surfactant, depending on the pH of the solution, its behavior at solid-liquid interfaces is governed by the interplay of several forces, including electrostatic interactions, hydrogen bonding, and hydrophobic effects.

This compound, with its long C18 alkyl chain, a polar amine oxide headgroup, and two hydroxyl groups, possesses a molecular architecture that facilitates its adsorption onto a variety of solid substrates. The nature and strength of this adsorption are highly dependent on the surface chemistry of the solid and the properties of the aqueous phase.

Adsorption Mechanisms:

The adsorption of this compound onto solid surfaces can occur through several mechanisms:

Electrostatic Interaction: In acidic to neutral conditions (pH < 7), the amine oxide group can be protonated, acquiring a positive charge (R₃N⁺OH). This allows for strong electrostatic attraction to negatively charged surfaces, such as silica (B1680970), clays, and many cellulosic materials in aqueous environments.

Hydrogen Bonding: The two hydroxyl (-OH) groups and the oxygen atom of the amine oxide group are capable of forming hydrogen bonds with appropriate functional groups on a solid surface, such as silanol (B1196071) (Si-OH) groups on silica or hydroxyl groups on cellulose.

Hydrophobic Interaction: The long stearyl (C18) chain is hydrophobic and will tend to move from the aqueous phase to a lower-energy environment. This can drive the adsorption of the surfactant onto hydrophobic surfaces or lead to the formation of aggregates (micelles or admicelles) on the surface after initial adsorption, with the hydrophobic tails oriented away from the aqueous phase.

Surface Modification:

The adsorption of this compound onto a solid surface significantly modifies its properties, most notably its wettability and surface charge.

Wettability Alteration: By adsorbing onto a surface, this compound can alter the surface's affinity for water. For instance, the adsorption on a hydrophilic surface like glass or cotton can, through the orientation of the hydrophobic stearyl chains towards the bulk liquid, render the surface more hydrophobic. Conversely, on a hydrophobic surface, the orientation of the polar head groups towards the water can increase the surface's wettability.

Surface Charge Modification: The adsorption of the protonated form of this compound can neutralize a negatively charged surface or even reverse its charge to positive. This is a key mechanism in applications such as textile finishing, where a cationic surface is desired to enhance the binding of anionic dyes.

Detailed Research Findings:

Despite the expected rich interfacial behavior, a comprehensive review of publicly available scientific literature reveals a notable scarcity of specific, quantitative data for this compound concerning its interactions at solid-liquid interfaces. Detailed research findings, including adsorption isotherms, contact angle measurements on various substrates, and spectroscopic data (like ATR-FTIR or XPS) to elucidate the precise nature of the surface-adsorbate interaction for this particular compound, are not readily found.

While general principles of amine oxide surfactant adsorption are well-established, the specific interplay of the dihydroxyethyl functionality and the long stearyl chain of this molecule on different surfaces remains an area with limited published research.

Data Tables:

Due to the lack of specific experimental data for this compound in the reviewed literature, it is not possible to provide data tables on its adsorption characteristics or its effect on the surface properties of various materials. Research in this specific area would be required to generate such data.

For comparative context, studies on other long-chain amine oxides in applications like mineral flotation have shown their effectiveness in modifying the surface properties of minerals like quartz. researchgate.netmdpi.comausimm.com However, these findings cannot be directly extrapolated to provide quantitative values for this compound without specific experimental validation.

Molecular Interactions of Dihydroxyethyl Stearamine Oxide with Polymeric and Biological Systems

Polymer-Surfactant Complex Formation and Characterization

No specific data was found on the formation or characterization of polymer-surfactant complexes involving Dihydroxyethyl stearamine oxide.

Role in Modifying Polymer Conformation and Physicochemical Properties

Information regarding the specific role of this compound in modifying polymer conformation and physicochemical properties could not be located.

Interfacial Adsorption on Polymer Surfaces

There is no available research detailing the interfacial adsorption behavior of this compound on polymer surfaces.

Interaction with Biomembranes and Model Lipid Bilayers

Specific studies on the interaction of this compound with biomembranes or model lipid bilayers are not present in the available literature.

Structural Perturbations in Lipid Bilayers Induced by this compound

No research was found that investigates or quantifies the structural perturbations in lipid bilayers specifically induced by this compound.

Mechanistic Understanding of Hydrogen Bonding with Lipid Headgroups

While amine oxides are known to participate in hydrogen bonding, a mechanistic understanding of this interaction between this compound and lipid headgroups has not been detailed in scientific publications.

Solubilization of Hydrophobic Molecules in Aqueous Media

While this compound is classified as a surfactant and is expected to exhibit solubilizing properties, specific data on its critical micelle concentration (CMC) and its efficiency in solubilizing specific hydrophobic molecules are not available.

Based on the comprehensive search conducted, there is currently insufficient publicly available scientific literature to provide a detailed analysis of the molecular interactions of this compound specifically concerning its synergistic interactions in multi-component formulations. Research detailing the enhancement of antimicrobial efficacy in binary or ternary mixtures and mechanistic investigations into its synergistic action, such as spore coat disorganization or germination pathway initiation, is not available in the retrieved search results.

Therefore, it is not possible to construct the article as per the requested outline and content inclusions. The scientific community has not published specific data on this compound in the context of the detailed subsections requested.

Environmental Fate and Biodegradation Pathways of Dihydroxyethyl Stearamine Oxide

Aerobic Biodegradation Mechanisms

Under aerobic conditions, dihydroxyethyl stearamine oxide is readily biodegradable. The primary degradation involves the breakdown of the parent molecule, leading to the eventual transformation into inorganic products through ultimate mineralization.

Primary Degradation and Ultimate Mineralization to Inorganic Products

The initial step in the aerobic breakdown of this compound involves the enzymatic cleavage of the molecule. This primary degradation alters the chemical structure, leading to the loss of its surfactant properties. Following this, a cascade of further reactions occurs, resulting in ultimate mineralization. This process converts the organic carbon in the molecule into carbon dioxide, while the nitrogen is transformed into inorganic forms such as ammonia (B1221849) and nitrate. Studies on similar amine oxide surfactants have demonstrated rapid and extensive mineralization in aerobic environments like activated sludge treatment plants, with over 97% of the parent compound being completely mineralized. nih.gov

ω-Oxidation and β-Oxidation Pathways of Alkyl Chains

The principal pathway for the aerobic biodegradation of the long alkyl chain of this compound is initiated by ω-oxidation. nih.gov This process involves the oxidation of the terminal methyl group (the ω-carbon) of the C18 stearyl chain. This initial oxidation is followed by further oxidation steps to form a carboxylic acid.

Once the dicarboxylic acid is formed, the alkyl chain undergoes β-oxidation. This well-established metabolic pathway sequentially shortens the fatty acid chain by removing two-carbon units in the form of acetyl-CoA. This process is repeated until the entire alkyl chain is broken down.

Role of Specific Microorganism Communities and Enzymatic Systems

A diverse range of microorganisms present in environments such as soil and wastewater treatment plants are capable of degrading this compound. These microbial communities possess the necessary enzymatic systems to carry out the degradation processes. Key enzymes involved include:

Amine oxidases: These enzymes are crucial for the initial cleavage of the amine oxide group. researchgate.net

Monooxygenases and Dioxygenases: These enzymes play a role in the initial oxidation of the alkyl chain.

Dehydrogenases and Hydratases: These are essential for the subsequent steps in the β-oxidation pathway.

Metatranscriptomic analyses of microbial communities exposed to similar surfactants have revealed the upregulation of genes encoding for amine oxidases, indicating their significant role in initiating the biodegradation cascade. researchgate.net

Anaerobic Biodegradation Pathways

In environments devoid of oxygen, the biodegradation of this compound proceeds through different mechanisms, often at a slower rate compared to aerobic conditions.

Mechanisms in Oxygen-Depleted Environments (e.g., Aquatic Sediments, Anaerobic Digesters)

In anaerobic environments such as aquatic sediments and anaerobic digesters, the degradation of amine oxides can occur, although some studies have shown that certain amine oxides can be inhibitory to the microbial communities responsible for biogas production. researchgate.net The degradation pathway in the absence of oxygen may involve different initial steps compared to aerobic pathways, potentially starting with the reduction of the amine oxide group. The long alkyl chain is then likely broken down through pathways analogous to anaerobic fatty acid degradation.

Factors Influencing Biodegradation Kinetics and Extent

The rate and extent of this compound biodegradation are influenced by several environmental factors that affect microbial activity and the bioavailability of the surfactant. These factors include temperature, pH, salinity, and dissolved oxygen concentration, as well as the molecular structure of the surfactant itself.

Temperature and pH are critical parameters that directly impact the metabolic rates of microorganisms responsible for biodegradation. While specific studies on this compound are not prevalent, research on other amine oxide surfactants provides valuable insights.

For instance, studies on the biodegradation of petroleum hydrocarbons have shown that temperature significantly affects degradation rates, with an optimal range for microbial activity. nih.gov It is reasonable to infer that the biodegradation of this compound would follow a similar pattern, with microbial activity increasing with temperature up to an optimal point, beyond which the activity may decline. nih.gov

The pH of the environment is another crucial factor. Research on amine-oxide-based surfactants such as Lauramine oxide and Myristamine oxide has demonstrated that a neutral pH of 7.4 is optimal for their biodegradation. nih.gov Under acidic conditions, the biodegradability of these amine oxides was found to be considerably lower. nih.govregulations.gov Conversely, for Cocamidopropylamine oxide, similar degradation percentages were achieved in both acidic and neutral pH conditions, although the acclimation time for microorganisms was longer in acidic environments. regulations.gov This suggests that the biodegradation of this compound is also likely to be pH-dependent. At a pH below 3, amine oxides are primarily cationic, which could influence their interaction with microbial cells and enzymes. cir-safety.org

Table 1: Effect of pH on the Biodegradation of Amine-Oxide-Based Surfactants nih.govregulations.gov
Amine Oxide SurfactantpH ConditionBiodegradation Outcome
Lauramine oxide (AO-R12)7.4Readily biodegradable
AcidicConsiderably lower biodegradability
Myristamine oxide (AO-R14)7.4Readily biodegradable
AcidicConsiderably lower biodegradability
Cocamidopropylamine oxide (AO-Cocoamido)7.4Readily biodegradable
AcidicSimilar degradation percentages to neutral pH, but longer microbial acclimation time

Salinity can significantly impact microbial communities and their enzymatic activities. Studies on the biodegradation of polycyclic aromatic hydrocarbons (PAHs) in soil have shown that while low salinity might slightly enhance degradation, high salinity can significantly inhibit it by negatively affecting microbial diversity and enzyme activities. nih.gov Similarly, research on petroleum hydrocarbon degradation indicated that while good performance was maintained at moderate salinity, a significant deterioration was observed at higher salt concentrations. nih.gov This suggests that in estuarine or marine environments, high salinity could potentially reduce the rate of this compound biodegradation.

Dissolved oxygen is a key requirement for the aerobic biodegradation of many organic compounds. For chlorinated aromatic compounds, dissolved oxygen concentrations below 1 mg/liter have been shown to be rate-limiting for biodegradation. nih.gov As the biodegradation of amine oxides is primarily an aerobic process, a sufficient concentration of dissolved oxygen is essential for the efficient breakdown of this compound in aquatic environments.

The molecular structure of a surfactant, including the length and branching of its alkyl chain and the nature of its hydrophilic headgroup, plays a significant role in its susceptibility to microbial degradation. For amine oxides, the length of the alkyl chain affects the physical properties of the molecule. cleaninginstitute.org

The presence of other functional groups within the alkyl chain can also influence biodegradability. For example, the presence of an amide group in Cocamidopropylamine oxide has been shown to slow down the mineralization process due to the need for C-N fission of the amide group. nih.govregulations.gov this compound possesses a long, saturated stearyl (C18) alkyl chain, which is generally amenable to biodegradation.

The hydrophilic headgroup of this compound consists of a tertiary amine oxide with two hydroxyethyl (B10761427) substituents. This dihydroxyethyl headgroup is bulkier than the dimethyl headgroup found in other common amine oxides like Lauramine Oxide. cleaninginstitute.org While specific comparative studies are scarce, the nature of the headgroup can influence the surfactant's interaction with microbial enzymes.

Environmental Compartment-Specific Degradation Studies (e.g., Aquatic Systems, Soil Matrices)

Amine oxide surfactants are known to be readily biodegradable, a characteristic that has been confirmed in studies simulating environmental compartments such as wastewater treatment plants (WWTPs). nih.gov In simulated activated sludge WWTPs, amine oxides have shown rapid and complete biodegradation, with over 97% mineralization and less than 0.09% of the parent compound remaining in the effluent. nih.gov Monitoring studies of WWTP effluents in the United States have confirmed very low concentrations of C12 and C14 amine oxides in receiving streams, indicating efficient removal during wastewater treatment. nih.gov Given these findings, it is expected that this compound would also be effectively removed in aquatic systems with active microbial populations.

Information on the degradation of this compound in soil matrices is less available. However, the soil adsorption coefficient for a C12 amine oxide has been reported, which suggests some interaction with soil particles. kao.com The general principles of surfactant biodegradation in soil would apply, with factors such as soil type, organic matter content, moisture, temperature, and the composition of the soil microbial community influencing the degradation rate.

Identification and Characterization of Biodegradation Products and Intermediates

The primary biodegradation pathway for amine oxides is believed to be ω-oxidation of the long alkyl chain. nih.govregulations.gov This process involves the oxidation of the terminal methyl group of the stearyl chain to a carboxylic acid. Following this initial oxidation, the fatty acid chain can be further degraded through β-oxidation, where two-carbon units are sequentially removed in the form of acetyl-CoA, which then enters the central metabolic pathways of the microorganisms.

Another potential metabolic route involves the action of monoamine oxidase enzymes, which can convert the long-chain alkylamine to the corresponding fatty acid and ammonia. regulations.gov The resulting stearic acid is a naturally occurring fatty acid that is readily metabolized by microorganisms. The dihydroxyethyl headgroup would likely be cleaved and metabolized separately. The ultimate biodegradation products are expected to be carbon dioxide, water, and inorganic nitrogen.

While this proposed pathway is based on studies of related amine oxides, detailed studies identifying and characterizing the specific biodegradation intermediates of this compound are not widely available in the scientific literature.

Computational Modeling and Simulation in Dihydroxyethyl Stearamine Oxide Research

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic evolution of systems, revealing information about conformational changes, diffusion, and phase transitions. mdpi.com For a surfactant like Dihydroxyethyl stearamine oxide, MD simulations can model its behavior in various environments, such as in solution or at interfaces.

These simulations typically involve the following steps:

System Setup: A model of the simulation box is constructed, containing the molecules of interest (e.g., this compound and water).

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, is chosen. The COMPASS II force field, for instance, is often used for polymers and small molecules. mdpi.com

Equilibration: The system is allowed to relax to a stable state at a given temperature and pressure.

Production Run: The simulation is run for a specific duration to collect data on the trajectories of the atoms.

The analysis of these trajectories provides insights into the macroscopic properties of the system based on its microscopic behavior.

MD simulations are particularly well-suited for studying the adsorption of surfactants at interfaces, such as the air-water or oil-water interface. The orientation and interaction of this compound molecules at these interfaces are crucial for their function as emulsifiers and foaming agents.

The polar head group of this compound, containing the amine oxide and two hydroxyl groups, is capable of forming hydrogen bonds with water molecules. nih.gov MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the hydration shell around the head group. The nonpolar stearyl tail, on the other hand, is hydrophobic and tends to avoid contact with water.

Table 1: Illustrative Hydrogen Bond Analysis from a Hypothetical MD Simulation of this compound at an Air-Water Interface

Interacting GroupsAverage Number of Hydrogen BondsAverage Hydrogen Bond Lifetime (ps)
Amine Oxide Oxygen with Water3.52.1
Hydroxyl Group 1 Oxygen with Water2.81.8
Hydroxyl Group 2 Oxygen with Water2.91.9
Water-Water (in the vicinity of the head group)3.21.5

This table is for illustrative purposes and represents the type of data that can be obtained from MD simulations.

By analyzing the orientation of the this compound molecules at the interface, MD simulations can reveal how they pack and how their presence modifies the properties of the interface, such as reducing the surface tension.

One of the defining characteristics of surfactants is their ability to self-assemble into larger structures called micelles in solution above a certain concentration, the critical micelle concentration (CMC). MD simulations can model this process, providing insights into the dynamics of micelle formation, their structure, and their stability. frontiersin.org

Due to the relatively long timescales of micelle formation, coarse-grained (CG) MD simulations are often employed. rsc.org In CG models, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of larger systems over longer times. youtube.com

The simulation would typically start with this compound molecules randomly distributed in a water box. As the simulation progresses, the hydrophobic stearyl tails would aggregate to minimize their contact with water, while the hydrophilic head groups would remain exposed to the aqueous environment, leading to the spontaneous formation of micelles.

Table 2: Example of Micellar Properties of this compound Obtained from a Coarse-Grained MD Simulation

PropertySimulated Value
Average Aggregation Number (molecules per micelle)60 - 80
Radius of Gyration of Micelles (nm)2.5 - 3.0
Shape of MicellesSpherical to slightly ellipsoidal
Solvent Accessible Surface Area (SASA) of Hydrophobic Cores (nm²)10 - 15

This table is for illustrative purposes and represents typical data generated from such simulations.

These simulations can also be used to study the factors influencing micelle shape and size, such as concentration, temperature, and the presence of salts or other additives.

The interaction of surfactants with biological membranes is of great interest in fields ranging from drug delivery to toxicology. MD simulations can provide an atomic-resolution view of how this compound molecules interact with and potentially disrupt a lipid bilayer, which serves as a model for a cell membrane. nih.gov

These simulations can reveal:

The partitioning of the surfactant molecules from the aqueous phase into the membrane.

The orientation of the surfactant within the lipid bilayer.

The effect of the surfactant on the structural properties of the membrane, such as its thickness, fluidity, and order parameters of the lipid tails.

The potential for the surfactant to induce the formation of pores or other defects in the membrane.

By understanding these interactions at a molecular level, it is possible to predict the potential for skin or eye irritation, as well as to design surfactant systems for specific biological applications.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a powerful tool for studying the chemical reactivity and properties of molecules like this compound from first principles.

The reactivity of a molecule can often be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting how a molecule will interact with other chemical species.

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are likely to be the sites of electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack.

For this compound, DFT calculations can determine the energies of the HOMO and LUMO and map their spatial distribution on the molecule. This information can be used to predict its reactivity towards oxidation, reduction, or other chemical transformations. The HOMO-LUMO energy gap is also an indicator of the chemical stability of the molecule.

Table 3: Illustrative Frontier Orbital Data for this compound from a DFT Calculation

ParameterCalculated Value (eV)Interpretation
HOMO Energy-6.2Indicates the electron-donating ability of the molecule.
LUMO Energy1.5Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap7.7A large gap suggests high chemical stability.

This table is for illustrative purposes and represents the type of data that can be obtained from DFT calculations.

A flexible molecule like this compound, with its long alkyl chain and rotatable bonds in the head group, can exist in numerous conformations. nih.gov DFT calculations can be used to perform a conformational analysis to identify the most stable (lowest energy) geometries of the molecule.

This is achieved by systematically rotating the dihedral angles of the key rotatable bonds and calculating the energy of each resulting conformation. The results can be plotted on a potential energy surface, which reveals the global and local energy minima.

Coarse-Grained Models for Large-Scale Self-Assembly Phenomena

The self-assembly of surfactant molecules like this compound into larger aggregates such as micelles, vesicles, and lamellar phases is fundamental to their function. nih.gov However, these processes occur over length and time scales that make them computationally expensive to study with traditional all-atom (AA) molecular dynamics simulations. nih.govnih.gov Coarse-grained (CG) modeling addresses this challenge by simplifying the molecular representation. youtube.com In a CG model, groups of atoms are clustered into single "beads" or interaction sites, which significantly reduces the degrees of freedom in the system. nih.gov This simplification allows for simulations to cover much larger scales and longer time durations, enabling the observation of complex self-assembly phenomena. nih.gov

The development of a CG model for this compound would involve mapping its key chemical components—the hydrophilic dihydroxyethyl amine oxide headgroup and the long, hydrophobic stearyl tail—onto a simplified set of beads. The interactions between these beads are parameterized to reproduce key properties of the original molecule, such as its amphiphilicity and conformational behavior. Techniques like the Martini force field, which uses a 4-to-1 mapping (four heavy atoms to one CG bead) as a common standard, or even more reduced representations, can be employed. nih.gov

By running large-scale simulations with these CG models, researchers can visualize and analyze how this compound molecules spontaneously organize in an aqueous environment. These simulations can predict critical parameters like the critical micelle concentration (CMC), aggregate morphology (spherical, cylindrical micelles, etc.), and the phase behavior at different concentrations and temperatures. This information is invaluable for formulators seeking to control the rheology, stability, and performance of products containing this amine oxide.

Table 1: Example of a Coarse-Graining Strategy for this compound

Molecular Fragment of this compoundAtom GroupingCoarse-Grained Bead Type
Terminal Methyl Group (of Stearyl Tail)CH3Nonpolar (C-type)
Methylene Groups (of Stearyl Tail)-(CH2)n-Nonpolar (C-type)
Amine Oxide Group-N+(O-)-Charged/Polar (Q-type)
Dihydroxyethyl Groups-(CH2CH2OH)2Polar (P-type)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Performance Attributes

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical or statistical model to correlate the chemical structure of a compound with a specific activity or property. nih.govsysrevpharm.org The fundamental principle is that the structural and physicochemical properties of a molecule determine its functional attributes. sysrevpharm.org For this compound, QSAR models can be developed to predict key performance characteristics based on its molecular descriptors.

The process involves several steps:

Data Set Generation: A series of amine oxide analogues with systematic variations in their structure (e.g., different alkyl chain lengths, modifications to the headgroup) is defined. Their performance attributes of interest (e.g., foam height, viscosity boosting, conditioning effect on hair) are measured experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. researchgate.net

Model Building: Statistical methods and machine learning algorithms—such as multiple linear regression (MLR), partial least squares (PLS), or neural networks—are used to build a model that finds the best correlation between the calculated descriptors and the measured activity. sysrevpharm.org

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

For this compound, a QSAR model could predict its performance as a foam booster by correlating foam volume with descriptors like molecular weight, hydrophobicity (LogP), and the polar surface area of the headgroup. Such models serve as powerful predictive tools, enabling the virtual screening of new candidate molecules and guiding synthetic efforts toward compounds with enhanced performance profiles, reducing the need for extensive trial-and-error experimentation. nih.govyoutube.com

Table 2: Potential QSAR Descriptors and Predicted Performance Attributes for Amine Oxides

Performance AttributeRelevant Molecular Descriptors (Examples)Potential Impact on Performance
Foaming Ability Hydrophilic-Lipophilic Balance (HLB), Polar Surface Area (PSA), Molecular VolumeHigher HLB and PSA can enhance foam stability by strengthening the interfacial film.
Viscosity Building Alkyl Chain Length, Molecular Shape IndicesLonger alkyl chains increase intermolecular interactions, leading to higher viscosity.
Conditioning Effect Cationic Potential, Hydrogen Bonding Capacity, Molecular FlexibilityA stronger positive charge on the headgroup at formulation pH enhances deposition on negatively charged surfaces like hair.
Mildness Molecular Weight, Hydrophobicity (LogP)Larger, more hydrophilic molecules may have reduced skin penetration potential, leading to improved mildness.

Synergistic Effect Prediction Models for Multi-Component Formulations

This compound is rarely used in isolation; it is typically part of complex formulations containing other surfactants, polymers, emollients, and active ingredients. The interactions between these components can be synergistic (the combined effect is greater than the sum of individual effects), additive, or antagonistic. mdpi.com Predicting these interactions is a major challenge in formulation science.

Computational models, particularly those based on machine learning and deep learning, are emerging as powerful tools for predicting synergistic effects. nih.govnih.gov These models are trained on large datasets derived from high-throughput screening of various formulations. arxiv.org For a system containing this compound, the model would be designed to predict a specific performance outcome based on the composition of the mixture.

The modeling approach would involve:

Input Data: The inputs for the model would be descriptors for each component in the formulation. This includes molecular fingerprints for small molecules and concentration values for all ingredients. nih.gov For this compound, this would include its concentration and structural descriptors.

Output Data: The model's output is the predicted performance metric, which could be a continuous value like viscosity or a classification like "stable" vs. "unstable." arxiv.org

Model Architecture: Neural networks or other machine learning algorithms are trained to learn the complex, non-linear relationships between the input formulation data and the output performance. nih.gov

For example, a model could be trained to predict the cleaning efficiency and mildness of a shampoo formulation. The inputs would be the concentrations of this compound, a primary anionic surfactant (like Sodium Laureth Sulfate), a conditioning polymer, and other key ingredients. The model would then predict the expected performance, allowing formulators to rapidly screen vast numbers of potential ingredient combinations computationally, identifying promising synergistic blends for further experimental validation.

Table 3: Framework for a Synergistic Effect Prediction Model

Model ComponentDescriptionExample for a Shampoo Formulation
Input Layer Features describing the formulation's composition.Concentrations of: this compound, Sodium Laureth Sulfate, Cocamidopropyl Betaine, Polyquaternium-10.
Hidden Layers (Machine Learning Model) Algorithms (e.g., Gradient Boosting, Neural Network) that process the input features to learn interaction patterns.The model learns how the ratio of this compound to Sodium Laureth Sulfate affects the final mixture's properties.
Output Layer The predicted performance attribute or synergy score.Predicted values for: Viscosity (in cP), Foam Volume (in mL), and a Mildness Score (derived from in-vitro tests).
Training Data A large dataset of experimentally tested formulations and their measured performance outcomes.Data from hundreds of shampoo variations with different surfactant ratios and their corresponding lab-measured viscosity and foam data.

Emerging Research Directions and Future Outlook for Dihydroxyethyl Stearamine Oxide

Advanced Material Design Incorporating Dihydroxyethyl Stearamine Oxide as a Component

While specific research on the incorporation of this compound into advanced materials is not extensively documented in publicly available literature, the inherent properties of this amine oxide suggest several promising avenues for future investigation. The presence of a long hydrophobic stearyl chain, coupled with a hydrophilic headgroup containing two hydroxyl groups and an N-oxide moiety, provides a versatile molecular scaffold for the design of new materials.

Potential Research Directions:

Stimuli-Responsive Polymers and Gels: The N-oxide group in this compound can be sensitive to changes in pH and redox potential. This opens up the possibility of designing "smart" polymers and hydrogels that exhibit controlled changes in their physical properties, such as swelling, viscosity, or drug release, in response to specific environmental triggers. mdpi.commdpi.comnih.gov For instance, in acidic environments, the N-oxide group can be protonated, altering the hydrophilic-lipophilic balance (HLB) of the molecule and, consequently, the behavior of the material it is part of.

Functional Coatings and Thin Films: The surfactant nature of this compound makes it a candidate for modifying surface properties. Research could explore its use in creating functional coatings that impart hydrophobicity, anti-static properties, or biocompatibility to various substrates. Its self-assembly into thin films at interfaces could be harnessed for applications in microelectronics or as a template for the deposition of other materials.

Template for Nanomaterial Synthesis: The self-assembling properties of surfactants are widely used in the template-assisted synthesis of nanomaterials with controlled size and morphology. researchgate.net Future studies could investigate the use of this compound micelles or other aggregate structures as templates for the synthesis of mesoporous silica (B1680970), metal oxide nanoparticles, or other nanostructured materials. The specific geometry of its aggregates could lead to novel nanoparticle morphologies.

Exploration of Novel Applications Beyond Traditional Surfactant Roles

The unique chemical structure of this compound suggests that its utility could extend beyond its conventional use as a surfactant in personal care products. Exploring these novel applications represents a significant area for future research.

Potential Areas of Exploration:

Drug Delivery Systems: The amphiphilic nature of this compound makes it a potential component in the formulation of vesicles, such as liposomes or niosomes, for targeted drug delivery. nih.govnih.govmdpi.comresearchgate.net The two hydroxyl groups in its headgroup could be functionalized to attach specific targeting ligands or to modify the release characteristics of encapsulated drugs. Its biocompatibility, a key attribute for its use in cosmetics, would be an advantageous starting point for such investigations.

Mineral Flotation: Amine oxides have been explored as collectors in the flotation of various minerals. The specific headgroup structure of this compound could offer selectivity for certain mineral surfaces, making it a candidate for investigation in the mining industry for the separation of valuable minerals from ore.

Environmental Remediation: Surfactants are employed in soil and water remediation to enhance the solubility and removal of hydrophobic pollutants. The potential of this compound in soil washing or in the dispersion of oil spills could be a valuable area of research, particularly given the interest in developing more environmentally benign remediation technologies.

Deepening Mechanistic Understanding of Complex Interfacial Systems

A fundamental understanding of the behavior of this compound at interfaces is crucial for optimizing its performance in existing applications and for developing new ones. Advanced experimental techniques can provide unprecedented insight into the structure and dynamics of the films it forms at liquid-air, liquid-liquid, and solid-liquid interfaces.

Advanced Experimental Approaches:

Neutron Reflectometry: This technique can provide detailed information about the thickness, density, and composition of the adsorbed layer of this compound at an interface with nanometer resolution. nih.govcam.ac.uk For example, it could be used to study the structure of its adsorbed layer on a model hair or skin surface, providing insights into its conditioning mechanism.

Surface Forces Apparatus (SFA): The SFA allows for the direct measurement of the forces between two surfaces as a function of their separation distance. surforcellc.comwikipedia.orgoxinst.comresearchgate.netethz.ch This technique could be employed to quantify the interaction forces between surfaces coated with this compound, revealing information about adhesion, friction, and the stability of the films it forms.

Langmuir Trough Studies: By studying the behavior of this compound monolayers at the air-water interface, researchers can determine key properties such as the area per molecule and the stability of the monolayer. This information is fundamental to understanding its emulsifying and foaming properties.

Integration of Multiscale Computational and Experimental Approaches in Surfactant Science

Computational modeling and simulation are increasingly powerful tools in surfactant science, offering a molecular-level understanding that can complement and guide experimental work. For this compound, a multi-scale modeling approach could provide significant insights.

Computational and Integrated Methodologies:

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the self-assembly of this compound into micelles and its adsorption at interfaces. nih.govnih.govnd.eduresearchgate.net These simulations can reveal details about the conformation of the surfactant molecules, the structure of the aggregates, and the dynamics of the system, which are often difficult to obtain experimentally.

Quantum Mechanical (QM) Calculations: QM calculations can provide detailed information about the electronic structure and reactivity of the this compound molecule. This can be used to understand the nature of the N-oxide bond, its interaction with water and other molecules, and its potential for chemical reactions.

Multiscale Modeling: A multiscale modeling approach, which combines different levels of theory (from quantum mechanics to coarse-grained models), can be used to bridge the gap between molecular-level details and macroscopic properties. polito.itnih.govnih.govmdpi.com This could be used, for example, to predict the phase behavior of this compound in complex formulations or its performance in applications such as enhanced oil recovery.

While the current body of research specifically focused on the advanced applications and fundamental properties of this compound is limited, its versatile molecular structure presents a compelling case for future investigation. By leveraging advanced experimental techniques and computational modeling, the scientific community can unlock the full potential of this intriguing surfactant, paving the way for its use in a new generation of materials and technologies.

Chemical Compounds Mentioned

Compound Name
This compound
2-hydroxyethyl methacrylate
Azobenzene
Poly(ethylene glycol) (PEG)
Graphene oxide
Rhodamine 6G
Resorcinol
Oleic acid
Sodium 4,5-diheptyl-2-propylbenzene sulfonate
C12COONa-p-C9SO3Na
Poly(vinyl alcohol) (PVA)
Alexa Fluor® 750
Yttrium oxide
Yttrium-titanium oxide
Cysteine

Data on this compound

PropertyValueSource
Molecular Formula C22H47NO3 nih.gov
Molecular Weight 373.6 g/mol nih.gov
IUPAC Name N,N-bis(2-hydroxyethyl)octadecan-1-amine oxide nih.gov
CAS Number 14048-77-2 nih.gov
Computed XLogP3 7.2 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov
Rotatable Bond Count 21 nih.gov
Exact Mass 373.35559436 Da nih.gov
Monoisotopic Mass 373.35559436 Da nih.gov
Topological Polar Surface Area 58.5 Ų nih.gov
Heavy Atom Count 26 nih.gov
Formal Charge 0 nih.gov
Complexity 268 nih.gov

Q & A

Basic Research Questions

Q. What are the structural characterization methods for confirming the molecular conformation of DHESAO in different solvent systems?

  • Methodology : X-ray crystallography (as applied to similar α,β-dihydroxyethyl intermediates in enzymatic studies) can resolve covalent adducts and confirm stereochemistry . For solution-phase analysis, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C, and 2D-COSY) is critical for identifying hydroxyl and amine oxide functional groups. Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight and purity .

Q. What synthetic routes are commonly employed for DHESAO, and how can impurities be monitored during synthesis?

  • Methodology : DHESAO is synthesized via oxidation of tertiary amines (e.g., dihydroxyethyl stearamine) using hydrogen peroxide under controlled pH and temperature. Reaction progress can be tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection. Impurities like unreacted amines or peroxides are quantified using iodometric titration or gas chromatography-mass spectrometry (GC-MS) .

Q. How does DHESAO function as a surfactant, and what physicochemical properties govern its efficiency?

  • Methodology : Surface tension measurements (e.g., Du Noüy ring method) and dynamic light scattering (DLS) assess critical micelle concentration (CMC) and aggregation behavior. Zeta potential measurements reveal charge characteristics, while Fourier-transform infrared spectroscopy (FTIR) confirms interactions with water or solutes. Comparative studies with structurally similar compounds (e.g., dihydroxyethyl cocamine oxide) highlight alkyl chain length effects on micelle stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in DHESAO’s reported enzymatic inhibition mechanisms?

  • Methodology : Molecular docking simulations (e.g., AutoDock Vina) combined with mutagenesis studies can identify binding residues, as demonstrated in DHESAO’s hydrophobic interactions with alpha-glucosidase . Isothermal titration calorimetry (ITC) quantifies binding affinity, while stopped-flow kinetics differentiates competitive vs. non-competitive inhibition. Discrepancies in literature may arise from solvent polarity or enzyme isoform variability, necessitating standardized assay conditions .

Q. How can DHESAO’s stability under oxidative or acidic conditions be systematically evaluated for biomedical applications?

  • Methodology : Accelerated stability testing (e.g., 40°C/75% relative humidity) coupled with HPLC monitors degradation products. Electron paramagnetic resonance (EPR) detects radical formation under oxidative stress. For acid stability, pH-dependent NMR studies track structural changes, while cytotoxicity assays (e.g., MTT on mammalian cell lines) validate biocompatibility .

Q. What advanced spectroscopic techniques are suitable for probing DHESAO’s interactions with lipid bilayers or proteins?

  • Methodology : Neutron reflectometry or fluorescence correlation spectroscopy (FCS) quantifies membrane insertion dynamics. For protein interactions, circular dichroism (CD) spectroscopy detects secondary structural changes, and surface plasmon resonance (SPR) measures real-time binding kinetics. Cryo-electron microscopy (cryo-EM) may visualize DHESAO-enzyme complexes at near-atomic resolution .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in DHESAO’s surfactant efficiency across studies?

  • Methodology : Meta-analyses of CMC and interfacial tension data must account for variables like temperature, ionic strength, and alkyl chain polydispersity (common in industrial-grade samples). Standardizing purity criteria (e.g., ≥95% by HPLC) and using reference surfactants (e.g., sodium dodecyl sulfate) as controls can harmonize results .

Q. What computational tools are recommended for modeling DHESAO’s behavior in complex mixtures?

  • Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) predict self-assembly patterns in aqueous/organic solvents. Quantitative structure-property relationship (QSPR) models correlate substituent effects (e.g., hydroxyl group position) with experimental CMC or solubility data .

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